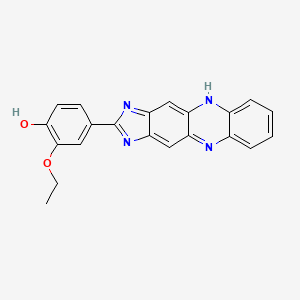
N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine: is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a naphthylmethylene group attached to a piperazine ring, which is further substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 1-naphthaldehyde and 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine can undergo oxidation reactions, particularly at the naphthylmethylene group, leading to the formation of naphthoquinone derivatives.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride or lithium aluminum hydride, which may result in the reduction of the imine group to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine is used as a building block in organic synthesis, particularly in the development of new piperazine-based compounds with potential pharmaceutical applications.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the design of molecular probes for biological imaging.
Medicine: Research has explored the use of this compound in the development of new therapeutic agents, particularly for its potential as an antipsychotic or antidepressant due to its interaction with neurotransmitter receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. This modulation can lead to various physiological effects, including changes in mood, perception, and cognition.
Comparaison Avec Des Composés Similaires
N-(1-Naphthyl)ethylenediamine: Another naphthyl-substituted compound with applications in analytical chemistry.
4-Phenylpiperazine: A simpler piperazine derivative used in the synthesis of various pharmaceuticals.
Naphthylmethylamine: A related compound with a naphthyl group attached to a methylamine moiety.
Uniqueness: N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine is unique due to its combined structural features of a naphthylmethylene group and a phenyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C21H21N3 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(E)-1-naphthalen-1-yl-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C21H21N3/c1-2-10-20(11-3-1)23-13-15-24(16-14-23)22-17-19-9-6-8-18-7-4-5-12-21(18)19/h1-12,17H,13-16H2/b22-17+ |
Clé InChI |
MELLEQOHDHKBDA-OQKWZONESA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-benzylpiperazin-1-yl)-2,2,2-trichloroethyl]benzamide](/img/structure/B11977116.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977117.png)
![2-[(3-chlorophenyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11977130.png)


![Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate](/img/structure/B11977167.png)
![Allyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977168.png)
![4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11977169.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11977174.png)
![(5Z)-3-(3-ethoxypropyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977178.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11977188.png)
![(5Z)-3-Benzyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977190.png)
